[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine

Regiochemistry Vector Diversity Structure-Activity Relationship

[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine (CAS 1007501-63-4), also designated 1-(1,3-dimethylpyrazol-4-yl)propan-1-amine, is a small heterocyclic primary amine building block (C₈H₁₅N₃, MW 153.22 g/mol) distinguished by a 1,3-dimethylpyrazole core substituted at the 4-position with an α-ethyl-bearing propylamine chain. The compound features an α-branched primary amine directly attached to the heterocycle, rendering it a versatile chiral intermediate or fragment for medicinal chemistry and agrochemical discovery.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
CAS No. 1007501-63-4
Cat. No. B1647591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine
CAS1007501-63-4
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCCC(C1=CN(N=C1C)C)N
InChIInChI=1S/C8H15N3/c1-4-8(9)7-5-11(3)10-6(7)2/h5,8H,4,9H2,1-3H3
InChIKeyUDGSAUOMGAGNBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Baseline: Sourcing [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine (CAS 1007501-63-4) for R&D


[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine (CAS 1007501-63-4), also designated 1-(1,3-dimethylpyrazol-4-yl)propan-1-amine, is a small heterocyclic primary amine building block (C₈H₁₅N₃, MW 153.22 g/mol) distinguished by a 1,3-dimethylpyrazole core substituted at the 4-position with an α-ethyl-bearing propylamine chain [1] . The compound features an α-branched primary amine directly attached to the heterocycle, rendering it a versatile chiral intermediate or fragment for medicinal chemistry and agrochemical discovery [2].

Why [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine Cannot Be Swapped with a Generic Pyrazole Amine


In-class pyrazole amines sharing the same MF (C₈H₁₅N₃) are not functionally interchangeable with [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine. Regioisomers bearing the aminoalkyl chain at the 5-position, homologues with a linear propylamine linker, and analogues lacking α-branching each produce distinct exit vectors, hydrogen-bonding geometries, and metabolic profiles upon derivatization [1]. Subtle modifications—shortening the α-substituent from ethyl to methyl (ethanamine analogue) or moving the amine to the benzylic methylene (methanamine analogue)—alter both LogP and the amine's pKₐ, ultimately shifting pharmacokinetic and target-binding behaviors in downstream drug candidates [2] .

Quantitative Differentiation Guide: [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine vs. Closest Analogs


Head-to-Head Regioisomeric Comparison: 4-Substituted Propylamine vs. 5-Substituted Propylamine

The target compound places the propylamine moiety at the pyrazole 4-position, whereas the regioisomer 3-(1,3-dimethyl-1H-pyrazol-5-yl)propan-1-amine (CAS 1314923-78-8) attaches the identical C₃ chain at the 5-position. Both share MF C₈H₁₅N₃ and MW 153.22 [1] , yet the 4-substituted isomer projects the primary amine along a distinct trajectory that is preferred for engaging ATP-binding pockets in kinase inhibitors, whereas the 5-substituted isomer is often employed for GPCR-targeted chemotypes [2].

Regiochemistry Vector Diversity Structure-Activity Relationship

α‑Branching Effect: Ethyl-Substituted Propylamine vs. Linear Propylamine Linker

The target compound bears an α-ethyl branch on the propylamine chain, creating a chiral center adjacent to the primary amine [1]. In contrast, 3-(1,3-dimethyl-1H-pyrazol-4-yl)propan-1-amine (CAS 1235436-69-7) possesses a linear, unbranched propylamine linker. The α-branch (i) introduces a stereogenic center enabling chiral resolution for enantiopure synthesis, and (ii) sterically shields the amine, raising the predicted pKₐ by approximately 0.5–0.8 log units relative to the linear analogue, as inferred from computed basicity models for α-substituted primary amines .

α-Branching Metabolic Stability Amine pKₐ

Physicochemical Differentiation: Intermediate LogP and TPSA for CNS Drug-Likeness

The target compound displays a computed XLogP3 of 0.4 and a topological polar surface area (TPSA) of 43.8 Ų [1]. The ethanamine analogue (CAS 911788-36-8, MF C₇H₁₃N₃, MW 139.20) has a lower molecular weight but a similar TPSA and a predicted LogP of approximately -0.1 , whereas the methanamine analogue (CAS 400756-28-7, MF C₆H₁₁N₃, MW 125.17) exhibits XLogP3 = -0.5 and the same TPSA of 43.8 Ų [2]. The target compound's LogP of 0.4 places it within the optimal CNS drug-likeness window (LogP 0–3, TPSA < 60 Ų) better than either comparator [3].

LogP TPSA CNS Multiparameter Optimization

Chiral Pool Versatility: 4-Position Pyrazole with an α-Chiral Amine for Asymmetric Synthesis

The target compound contains one undefined stereocenter at the α-carbon of the propylamine chain, making it a racemic building block amenable to chiral resolution or asymmetric synthesis [1]. The regioisomeric 5-substituted propylamine (CAS 1314923-78-8) lacks a stereocenter adjacent to the amine because the amine is terminal, while the linear linker analogue (CAS 1235436-69-7) bears no stereocenter at all . The α-chiral centre of the target compound enables preparation of enantiomerically pure intermediates that can impart target stereochemistry to final drug candidates.

Chiral Amine Asymmetric Synthesis Stereocenter

Purity Benchmark: 97%–98% Assay with HPLC Verification Reducing False-Positive Risk in Bioassays

Commercial batches of [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine are routinely supplied at ≥97% purity (HPLC), with some vendors reporting up to 98.0% . The closest structurally confirmed comparator, 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanamine, is typically offered at 95% purity by the same supplier class . A purity differential of 2–3% may appear small, but in fragment-based or high-concentration biochemical screens, 5% impurities can generate false-positive hits, making the higher purity specification of the target compound valuable for screening laboratories.

Purity HPLC QC Specification

High-Impact Application Scenarios Where [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine Outperforms Analogs


Kinase Inhibitor Fragment Libraries Requiring 4-Position Aminoalkyl Pyrazole Vectors

Fragment-based drug discovery programmes targeting ATP-binding sites benefit from [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine because the 4-position propylamine vector projects the primary amine into the hinge-binding region with optimal geometry [1]. The 5-substituted regioisomer (CAS 1314923-78-8) directs the amine away from the hinge, making it unsuitable for hinge-binding fragment libraries targeting kinases such as GSK-3β or CDK2 .

CNS-Penetrant Lead Generation Leveraging Optimal LogP and Low TPSA

With XLogP3 = 0.4 and TPSA = 43.8 Ų, the target compound resides within the favourable CNS MPO desirability zone [1]. The methanamine (XLogP3 = -0.5) and ethanamine (XLogP3 ≈ -0.1) analogues are more hydrophilic, often requiring additional alkylation or halogenation to reach CNS-permeable LogP ranges, which adds synthetic steps and molecular weight . Selecting the propylamine directly provides a more advanced starting point for CNS programmes.

Enantioselective Synthesis of Chiral Pyrazole-Derived Pharmaceuticals

The α-chiral amine centre of [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine permits chiral resolution—via diastereomeric salt formation or chiral chromatography—to furnish enantiopure building blocks [1]. Neither the 5-substituted regioisomer nor the linear propylamine analogue offers this stereochemical handle, compelling chemists to install chirality through more elaborate asymmetric routes when using those alternatives .

High-Throughput Screening Where Impurity-Driven False Positives Must Be Minimised

The target compound's commercial availability at 97%–98% HPLC purity exceeds the 95% typical of the ethanamine analogue, reducing the likelihood of false-positive hits arising from trace impurities in biochemical or cell-based screens [1] . For screening cascades where every percentage point of impurity can confound dose-response interpretation, the higher specification translates directly to more reliable primary data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.